molecular formula C10H12O2S2 B14270498 3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one CAS No. 136006-20-7

3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one

Cat. No.: B14270498
CAS No.: 136006-20-7
M. Wt: 228.3 g/mol
InChI Key: ZDOHQYOWXIKBGZ-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one is a chemical compound with a unique structure that includes a benzothiophene core substituted with a hydroxyethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one typically involves the reaction of benzothiophene derivatives with hydroxyethyl sulfanyl reagents. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically employs palladium catalysts and boron reagents to form the desired carbon-sulfur bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one involves its interaction with molecular targets and pathways. The hydroxyethyl sulfanyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the benzothiophene core can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions and reactivity that are not observed in simpler sulfur-containing compounds.

Properties

CAS No.

136006-20-7

Molecular Formula

C10H12O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-[(1-oxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]ethanol

InChI

InChI=1S/C10H12O2S2/c11-5-6-13-9-7-14(12)10-4-2-1-3-8(9)10/h1-4,9,11H,5-7H2

InChI Key

ZDOHQYOWXIKBGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2S1=O)SCCO

Origin of Product

United States

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